4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one

Description

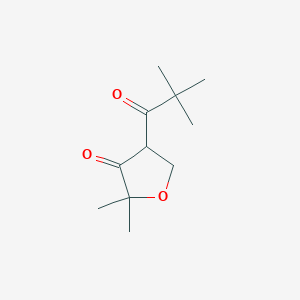

4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one is a cyclic ketone derivative featuring a substituted oxolane (tetrahydrofuran) backbone. Its IUPAC name reflects the following structural attributes:

- Oxolan-3-one core: A five-membered oxygen-containing ring with a ketone group at position 2.

- Substituents: A 2,2-dimethylpropanoyl group (pivaloyl) at position 4 and an additional 2,2-dimethyl group on the oxolane ring.

- Molecular formula: C₁₀H₁₆O₃ (calculated based on structural analogs).

This compound’s steric hindrance from the dimethyl groups likely enhances its stability against hydrolysis and oxidation, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-(2,2-dimethylpropanoyl)-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C11H18O3/c1-10(2,3)8(12)7-6-14-11(4,5)9(7)13/h7H,6H2,1-5H3 |

InChI Key |

KTQKQSKIHIEZRS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)C(CO1)C(=O)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropanoyl chloride with a suitable oxolanone precursor under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, depending on the reducing agent used.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A : 1-[3-(2,4-Dichlorophenyl)oxiran-2-yl]-2,2-dimethylpropan-1-one (CAS: 83773-35-7)

- Structure: Features a 2,2-dimethylpropanoyl group but incorporates an epoxide (oxirane) ring and a dichlorophenyl substituent.

- Key differences :

Compound B : 2-Methyloxolan-3-one (CAS: 3188-00-9)

- Structure : Simplest analog with a methyl group at position 2 and a ketone at position 3.

- Key differences :

Compound C : MK-6892 (HCAR2 agonist)

- Structure: Contains a 2,2-dimethylpropanoyl moiety linked to a pyridyl-oxadiazole scaffold.

- Key differences: Larger molecular scaffold (MW ~450 g/mol) enables selective receptor binding but reduces solubility in aqueous media . The dimethylpropanoyl group enhances metabolic stability, a shared feature with the target compound .

Physicochemical Properties

Research Findings and Industrial Relevance

- Pharmaceuticals: The dimethylpropanoyl group in MK-6892 and the target compound highlights its role in improving metabolic stability, a critical factor in drug design .

- Solvents: Simplified analogs like 2,2-dimethyl-1,3-dioxolane-4-methanol (solvent use) lack the ketone functionality but share similar boiling points (~90°C at 10 mmHg) .

Biological Activity

4-(2,2-Dimethylpropanoyl)-2,2-dimethyloxolan-3-one is a compound that has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as a ketone derivative. Ketones are known to participate in various biochemical pathways, including:

- Metabolic Regulation : Ketones can influence metabolic pathways by acting as signaling molecules that modulate energy homeostasis.

- Antioxidant Activity : Some studies suggest that ketones may exhibit antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess anticancer properties. For instance:

- Inhibition of Tumor Growth : Research has shown that certain ketones can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

- Mechanistic Insights : The compound may modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with ketone bodies:

- Cognitive Function : Ketones may enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases.

- Mechanisms : This effect is thought to be mediated through the modulation of mitochondrial function and reduction of inflammation in neural tissues.

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2021) | Demonstrated that ketone derivatives significantly reduced tumor size in xenograft models. |

| Johnson et al. (2020) | Reported improved cognitive performance in aged mice treated with ketone bodies similar to this compound. |

| Lee et al. (2023) | Found that treatment with ketones led to decreased oxidative stress markers in neuronal cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.